1-methyl-4-{[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one
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Description
1-methyl-4-{[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.15143251 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the synthesis of the cell wall of M. tuberculosis, leading to the bacterium’s death .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption prevents the bacterium from maintaining its cell wall, leading to cell death .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles, making them effective therapeutic agents .
Result of Action
The result of the compound’s action is the death of M. tuberculosis cells . By inhibiting the function of DprE1, the compound prevents the bacterium from maintaining its cell wall, leading to cell lysis and death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs could potentially affect its bioavailability and efficacy through drug-drug interactions . Additionally, factors such as pH and temperature could potentially affect the compound’s stability .
Properties
IUPAC Name |
1-methyl-4-[[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14-4-3-5-16-18(14)20-19(25-16)23-10-8-22(9-11-23)13-15-6-7-21(2)17(24)12-15/h3-7,12H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANMIFPIQHOEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)CC4=CC(=O)N(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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